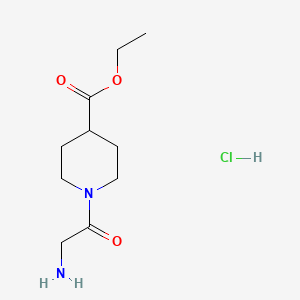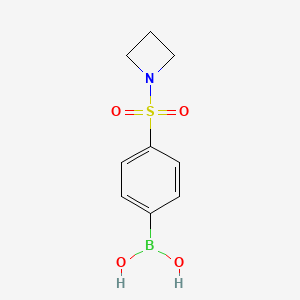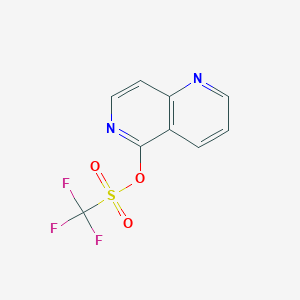![molecular formula C13H13N3O4 B1520729 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione CAS No. 1240526-54-8](/img/structure/B1520729.png)
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione
Vue d'ensemble
Description
“5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1240526-54-8 . It has a molecular weight of 275.26 and its molecular formula is C13H13N3O4 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O4/c1-13(10(17)14-11(18)15-13)8-3-2-4-9(7-8)16-5-6-20-12(16)19/h2-4,7H,5-6H2,1H3,(H2,14,15,17,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.26 . It is typically stored at room temperature and is available in powder form . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources.Applications De Recherche Scientifique
Overview
The scientific research applications of 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione, and similar compounds, primarily focus on their pharmacological and biochemical properties. However, specific information about this particular compound is scarce, and the available literature is more extensive on closely related substances, particularly oxazolidinone derivatives like linezolid and tedizolid. These compounds have been extensively studied for their antimicrobial properties, particularly against Gram-positive pathogens, and their pharmacokinetics. Below is a detailed exploration of the research applications based on the available literature.
Pharmacokinetic and Pharmacodynamic Studies
Studies have explored the pharmacokinetics and pharmacodynamics of oxazolidinone derivatives, particularly focusing on aspects like absorption, distribution, metabolism, and excretion. Linezolid, for example, exhibits antimicrobial activity against Gram-positive organisms and has been analyzed for its interaction with various substances, including over-the-counter medications and other antibiotics. The pharmacokinetic profile is essential for understanding drug behavior in the body and optimizing therapeutic regimens (Hendershot et al., 2001) (Stalker & Jungbluth, 2003).
Antibacterial Efficacy
Oxazolidinones, including linezolid and tedizolid, have been studied for their effectiveness against various bacterial infections, especially those caused by resistant Gram-positive strains. Linezolid has been compared with other antibiotics like vancomycin in treating specific infections like nosocomial pneumonia, demonstrating its efficacy and safety profile. Its application extends to treating tuberculosis and other severe infections, showing promise as a part of combination therapy (Rubinstein et al., 2001) (Dietze et al., 2008).
Safety and Adverse Effects
Safety is a critical aspect of pharmaceutical research. Studies have been conducted to understand the potential adverse effects associated with oxazolidinone derivatives. For instance, linezolid's potential to induce lactic acidosis, particularly in prolonged use scenarios, has been a focus of research. Understanding these side effects is crucial for developing safer drugs and for informing clinical practice (Palenzuela et al., 2005).
Interaction with Other Drugs
Drug-drug interactions are a significant concern in clinical settings. Research has been directed toward understanding how oxazolidinone derivatives interact with other medications, including those used to treat comorbid conditions. This research helps in formulating guidelines for clinical practice to avoid adverse interactions and optimize patient outcomes (Flanagan et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-13(10(17)14-11(18)15-13)8-3-2-4-9(7-8)16-5-6-20-12(16)19/h2-4,7H,5-6H2,1H3,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNRGJYGDBFEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N3CCOC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165312 | |
| Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione | |
CAS RN |
1240526-54-8 | |
| Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




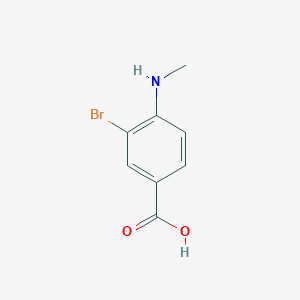
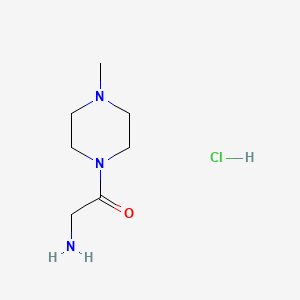
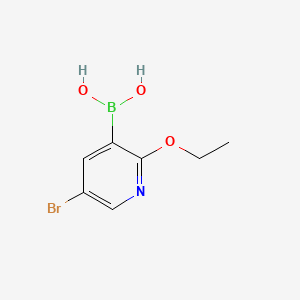

![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)


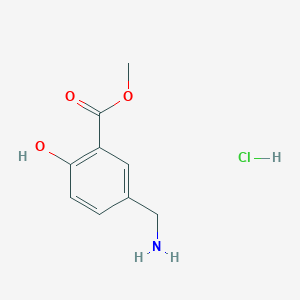

![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
